

BPR1J-340: A Technical Guide to Downstream Signaling Pathways

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Compound of Interest

Compound Name: BPR1J-340

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Abstract

BPR1J-340 is a potent and selective multi-targeted kinase inhibitor with significant anti-tumor effects, particularly in the context of Acute Myeloid Leukemia (AML). This document provides an in-depth technical guide on the core downstream signaling pathways modulated by **BPR1J-340**. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades through comprehensive diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of **BPR1J-340** and similar kinase inhibitors.

Core Targets and Mechanism of Action

BPR1J-340 functions as a multi-targeted kinase inhibitor, demonstrating potent activity against several key oncogenic kinases. Its primary mechanism of action involves the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.^[1] **BPR1J-340** effectively inhibits both wild-type FLT3 (FLT3-WT) and its mutated forms, including internal tandem duplications (FLT3-ITD) and the D835Y mutation.^[1]

Beyond FLT3, **BPR1J-340** exhibits inhibitory activity against other crucial kinases involved in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and Tropomyosin receptor kinase A (TRKA).^[1] This multi-targeted profile suggests that **BPR1J-340** can exert its anti-tumor effects through both direct

inhibition of leukemic cell signaling and indirect modulation of the tumor microenvironment by targeting angiogenesis.[1]

Quantitative Data: Inhibitory Activity of BPR1J-340

The following tables summarize the quantitative data on the inhibitory potency of **BPR1J-340** against its various kinase targets and its effect on cancer cell proliferation.

Table 1: Biochemical Kinase Inhibition

Target Kinase	IC50 (nM)
FLT3-WT	~25
FLT3-ITD	10
FLT3-D835Y	~100
TRKA	8
VEGFR1	20-190
VEGFR2	20-190
VEGFR3	20-190

Data sourced from biochemical kinase activity assays.[1]

Table 2: Cellular Activity

Cell Line	FLT3 Status	Parameter	Value (nM)
MV4;11	FLT3-ITD	IC50 (FLT3 Phosphorylation)	~1
MV4;11	FLT3-ITD	IC50 (STAT5 Phosphorylation)	~1
MOLM-13	FLT3-ITD	GC50 (Proliferation)	2-6
MV4;11	FLT3-ITD	GC50 (Proliferation)	2-6

IC50 values determined by Western blot analysis after 1-hour treatment. GC50 values determined from proliferation assays.^[1]

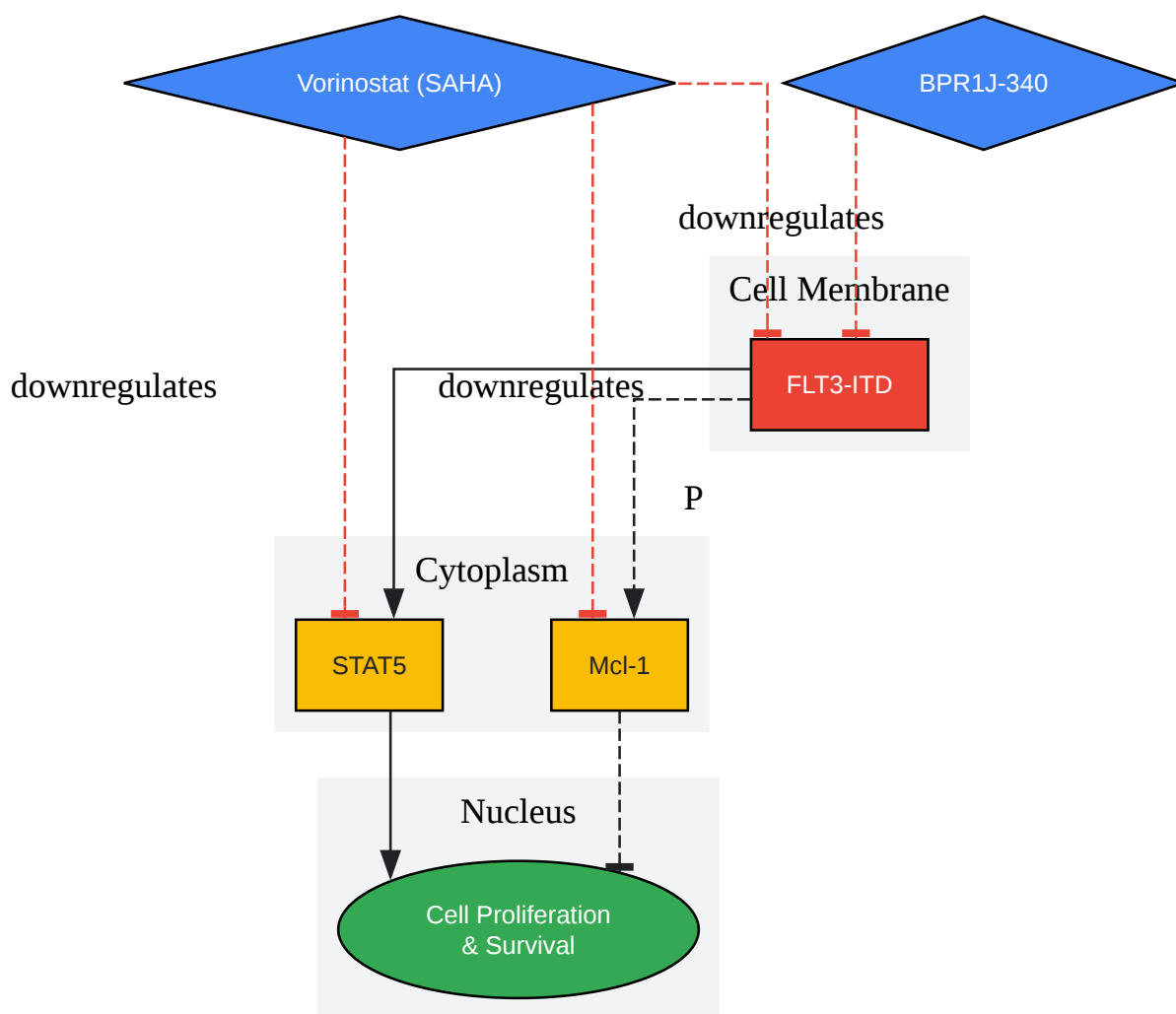
Downstream Signaling Pathways

The binding of **BPR1J-340** to its target kinases initiates a cascade of downstream effects, primarily through the inhibition of their phosphorylation and subsequent signaling.

FLT3 Signaling Pathway

In FLT3-driven AML, the constitutive activation of FLT3 leads to the phosphorylation and activation of several downstream signaling molecules, promoting cell proliferation and survival. A critical downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5).^[1] **BPR1J-340** effectively suppresses the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner.^[1] This inhibition of the FLT3-STAT5 axis is a key mechanism behind the anti-proliferative and pro-apoptotic effects of **BPR1J-340** in FLT3-ITD positive AML cells.^[1]

Furthermore, the combination of **BPR1J-340** with the histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) has been shown to synergistically decrease the protein levels of FLT3-ITD and STAT5.^[1] This combination also leads to a profound reduction in the anti-apoptotic protein Mcl-1, providing a potential strategy to overcome drug resistance in AML.^[1]

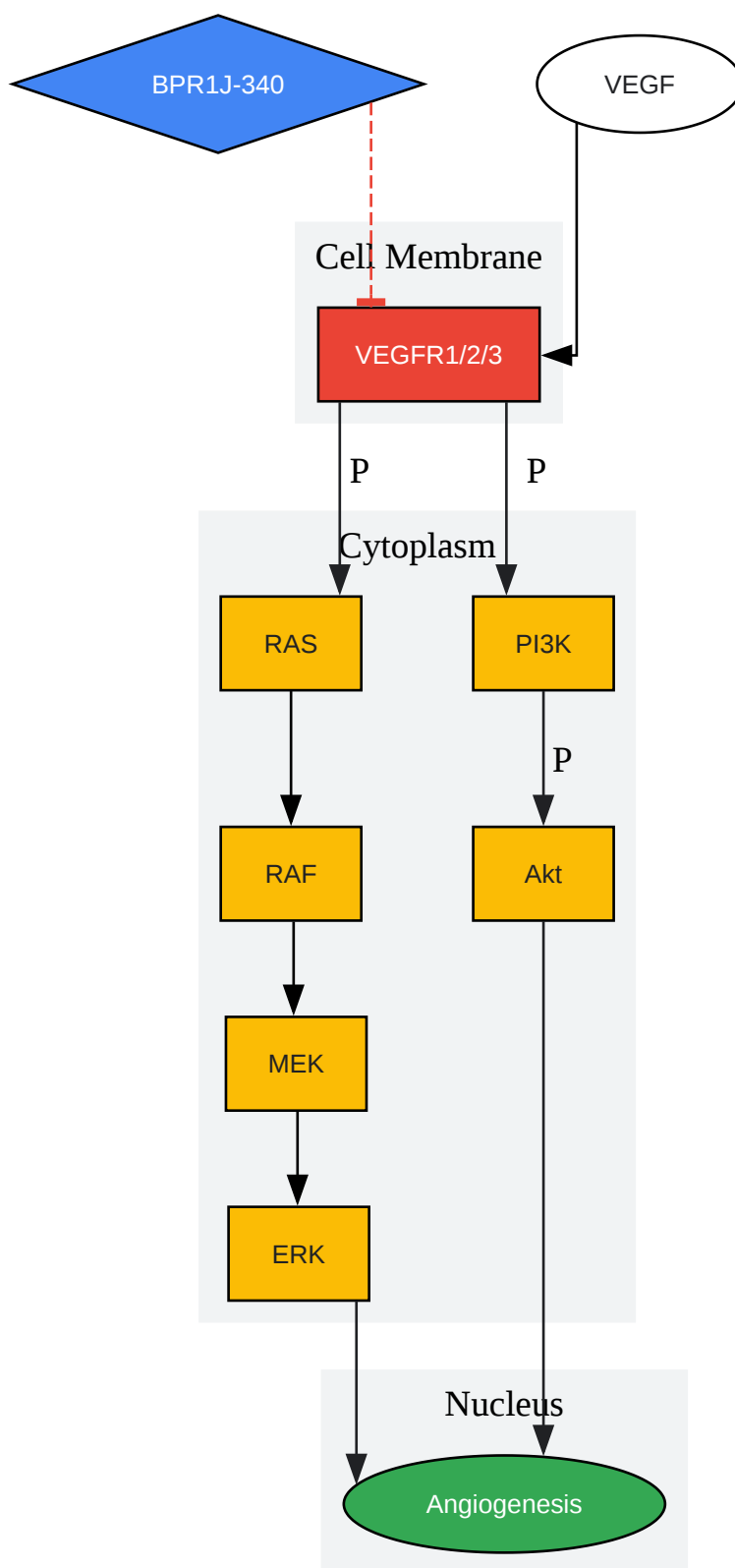


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BPR1J-340 inhibits the FLT3-STAT5 signaling pathway.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.[3] By inhibiting VEGFR1, VEGFR2, and VEGFR3, **BPR1J-340** can potentially disrupt these pro-angiogenic signals, thereby indirectly inhibiting tumor growth.[1]

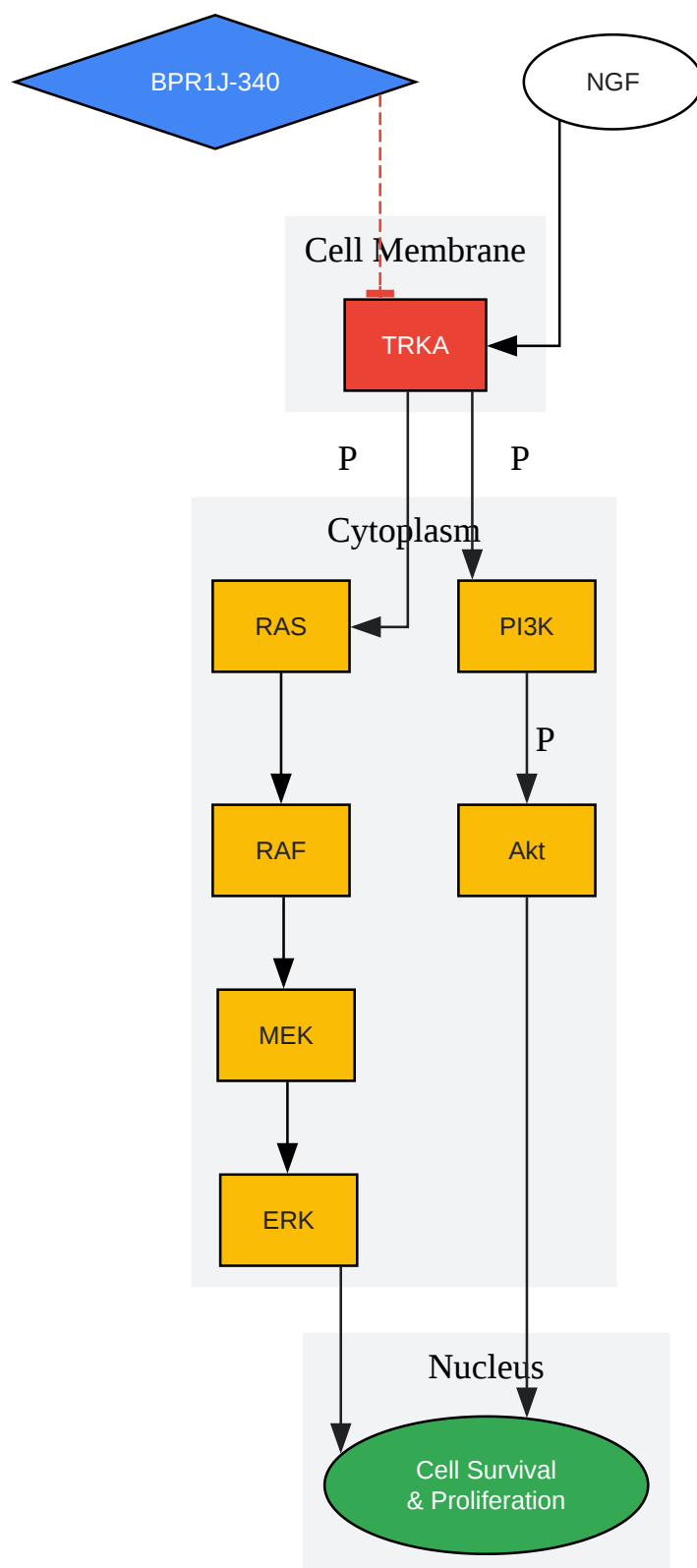


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Potential inhibition of VEGFR signaling by **BPR1J-340**.

TRKA Signaling Pathway

Tropomyosin receptor kinase A (TRKA) is the high-affinity receptor for Nerve Growth Factor (NGF). The NGF/TRKA signaling pathway is involved in the development and function of neurons and has also been implicated in the progression of several cancers.[1] Activation of TRKA leads to the stimulation of downstream pathways, including the MAPK and PI3K/Akt pathways, which promote cell survival and differentiation.[4] **BPR1J-340**'s potent inhibition of TRKA suggests its potential therapeutic application in tumors driven by aberrant TRKA signaling.[1]



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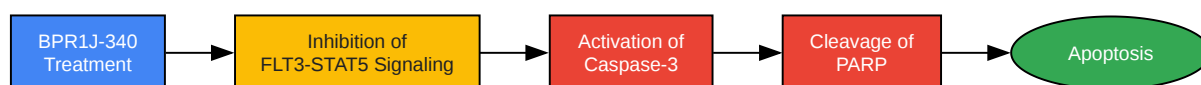
Potential inhibition of TRKA signaling by **BPR1J-340**.

Cellular Consequences of BPR1J-340 Treatment

The inhibition of these critical signaling pathways by **BPR1J-340** translates into significant cellular effects, primarily the induction of apoptosis in cancer cells.

Induction of Apoptosis

In FLT3-ITD expressing AML cells, treatment with **BPR1J-340** leads to a dose-dependent induction of apoptosis.[1] This is evidenced by the cleavage of caspase-3 and its substrate, poly-ADP-ribose polymerase (PARP), which are hallmark indicators of apoptotic cell death.[1]



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